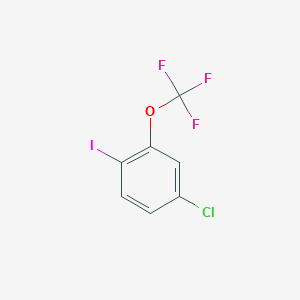

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

4-chloro-1-iodo-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUODVRGIROJIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Trifluoromethoxybenzene Intermediates

A foundational step is the synthesis of trifluoromethoxybenzene, which serves as the substrate for further halogenations.

- Chlorination of Benzaldehyde or Related Precursors: Introduction of chlorine into benzaldehyde or its mixtures to form chlorinated intermediates.

- Fluorination with Anhydrous Hydrogen Fluoride (HF): Conversion of chlorinated intermediates to trifluoromethoxybenzene using anhydrous HF at 80°C for 4-6 hours under pressure (~30-35 kg/cm²). Hydrochloric acid is a by-product.

- Isolation: Distillation under atmospheric pressure yields pure trifluoromethoxybenzene with high purity (90-99.5%).

Reaction Conditions and Notes:

| Step | Reagents & Conditions | Temperature (°C) | Pressure (kg/cm²) | Time (hours) | By-products |

|---|---|---|---|---|---|

| Chlorination | Benzaldehyde + Chlorine, radical initiator, UV light | 90-100 | Atmospheric | 4-5 | HCl |

| Fluorination | Trichloromethoxybenzene + Anhydrous HF | 80 | 30-35 | 4-6 | HCl |

| Isolation | Distillation | Atmospheric | Atmospheric | — | — |

This process is detailed in patent WO2016125185A2 and related Chinese patent applications, emphasizing the avoidance of ozone-depleting solvents like carbon tetrachloride by using alternatives such as tetrachloroethane or pentachloroethane.

Halogenation: Chlorination and Iodination of Trifluoromethoxybenzene

Chlorination

- Chlorination is typically performed using chlorine gas with radical initiators under UV light at 90-100°C.

- The reaction is controlled to ensure selective substitution, often at the para position relative to the trifluoromethoxy group.

- Chlorine flow rates of 15-20 LPH are maintained during the reaction to ensure completion.

Iodination

- Iodination of 2-chloro-1-(trifluoromethoxy)benzene to introduce iodine at the 4-position is achieved using iodine and an oxidizing agent.

- The reaction is carried out in organic solvents such as dichloromethane or acetonitrile.

- Temperature control is critical to achieve regioselective iodination and to minimize by-products.

- Industrial methods may use continuous flow reactors for better control and scalability.

Typical Reaction Conditions for Iodination:

| Parameter | Details |

|---|---|

| Substrate | 2-Chloro-1-(trifluoromethoxy)benzene |

| Iodinating agent | Iodine (I2) + Oxidizing agent |

| Solvent | Dichloromethane or Acetonitrile |

| Temperature | Controlled, often 0-30°C |

| Reaction time | Variable, optimized for selectivity |

This iodination step is key for obtaining the 4-chloro-1-iodo-2-(trifluoromethoxy)benzene target compound.

Mechanistic Insights and Advanced Functional Group Interconversions

Recent research highlights the use of iodine chloride (ICl) mediated functional group interconversions for regioselective halogenation in complex molecules:

- ICl-mediated reactions enable chemo- and regioselective introduction of iodine and chlorine into organic substrates.

- Density functional theory (DFT) studies support the high selectivity observed.

- Such methods may inspire or be adapted for selective iodination and chlorination in trifluoromethoxybenzene derivatives, offering alternative synthetic routes.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate | Key Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | Benzaldehyde or anisole derivatives | Cl2 gas, radical initiator, UV light, 90-100°C | Chlorinated benzaldehyde derivatives | Chlorine flow 15-20 LPH, HCl by-product |

| 2 | Fluorination | Trichloromethoxybenzene | Anhydrous HF, 80°C, 4-6 h, 30-35 kg/cm² pressure | Trifluoromethoxybenzene | Distillation to isolate pure product |

| 3 | Chlorination | Trifluoromethoxybenzene | Cl2 gas, radical initiator, UV light | 2-Chloro-1-(trifluoromethoxy)benzene | Selective para substitution |

| 4 | Iodination | 2-Chloro-1-(trifluoromethoxy)benzene | I2 + oxidizing agent, DCM or acetonitrile, 0-30°C | This compound | Regioselective iodination |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group through palladium-catalyzed cross-coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy group retained on the benzene ring .

Scientific Research Applications

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.

Medicine: It serves as a building block for the synthesis of potential drug candidates with various therapeutic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a versatile intermediate, participating in various transformations through its reactive halogen atoms and trifluoromethoxy group. The molecular targets and pathways involved are determined by the nature of the reactions and the desired products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₃BrClF₃O

- CAS : 158579-80-7

- Key Differences :

- Bromine replaces iodine, reducing molecular weight (275.45 g/mol vs. 322.45 g/mol).

- Bromine is less reactive in cross-coupling reactions compared to iodine, requiring harsher conditions (e.g., higher temperatures or stronger catalysts).

- Applications: Useful in less demanding coupling reactions or as a stable intermediate in multistep syntheses .

2-Chloro-4-iodo-1-(trifluoromethoxy)benzene

- CAS : 1198422-69-3

- Key Differences :

- Positional isomer: Chlorine and iodine are at positions 2 and 4 (vs. 4 and 1 in the target compound).

- Altered regiochemistry affects electronic distribution and steric accessibility. For example, meta-directing effects may dominate in electrophilic substitutions.

- Reactivity: Similar utility in cross-coupling but with distinct regioselectivity in downstream reactions .

1-Chloro-2-iodo-4-(trifluoromethyl)benzene

Functional Group Variants

4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene

- Molecular Formula: C₈H₃ClF₃NO₂

- Key Differences :

4-Chloro-1-nitro-2-(trifluoromethoxy)benzene

Substituent Position and Electronic Effects

| Compound | Substituents (Positions) | Electron Effects | Reactivity Profile |

|---|---|---|---|

| Target Compound | Cl (4), I (1), -OCF₃ (2) | Strongly deactivated, ortho/para-directing | Cross-coupling, halogen exchange |

| 2-Chloro-4-iodo-1-(trifluoromethoxy) | Cl (2), I (4), -OCF₃ (1) | Similar deactivation, altered directing | Modified regioselectivity in reactions |

| 4-Bromo-2-chloro-1-(trifluoromethoxy) | Br (4), Cl (2), -OCF₃ (1) | Moderate deactivation | Slower coupling reactions |

| 1-Chloro-2-fluoro-4-methoxy-3-(CF₃) | Cl (1), F (2), -OCH₃ (4), -CF₃ (3) | Mixed electronic effects | Enhanced metabolic stability |

Physical and Practical Considerations

Biological Activity

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene, with the molecular formula , is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen atoms, particularly chlorine and iodine, along with a trifluoromethoxy group, enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development and other biological applications.

The compound exhibits unique chemical characteristics due to its trifluoromethoxy group, which is known to improve the bioavailability of pharmaceuticals. The molecular weight of this compound is approximately 322.45 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃ClF₃IO |

| Molecular Weight | 322.45 g/mol |

| Functional Groups | Chlorine, Iodine, Trifluoromethoxy |

The biological activity of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and selectivity for these targets, potentially leading to improved therapeutic effects. Studies suggest that halogenated compounds can modulate various biological pathways, making them suitable for further exploration in drug discovery .

Antimicrobial Potential

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The halogenation in this compound may enhance its interaction with bacterial enzymes, making it a candidate for developing new antibiotics targeting the methylerythritol phosphate (MEP) pathway, which is crucial for bacterial survival but absent in humans .

Antifungal Activity

The compound's structural features suggest potential antifungal activity. Similar compounds have been shown to inhibit fungal growth by disrupting cellular processes through interactions with specific proteins or enzymes involved in fungal metabolism .

Case Studies

Several studies have explored the biological activity of halogenated benzene derivatives:

-

Study on Antimicrobial Activity :

- A derivative of this compound was tested against various bacterial strains, demonstrating significant inhibition at low concentrations. This supports its potential as a lead compound for antibiotic development.

- Study on Enzyme Inhibition :

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene | C₇H₃ClF₃IO | Different positional arrangement of chlorine and iodine |

| 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene | C₇H₃BrF₃IO | Bromine instead of chlorine |

| 4-Iodo-2-(trifluoromethoxy)benzene | C₇H₄F₃IO | Lacks chlorine substituent |

This table illustrates how positional isomerism and substitution can significantly influence the reactivity and biological activity of these compounds.

Q & A

Q. What are the recommended synthetic methods for 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves halogenation or coupling reactions. Key steps include:

- Halogenation: Introducing iodine or chlorine via electrophilic substitution using reagents like N-iodosuccinimide (NIS) or Cl₂ gas under controlled temperatures (0–25°C) .

- Trifluoromethoxy Group Installation: Fluorinated reagents (e.g., trifluoromethyl hypofluorite) are used in nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DMF) and inert atmospheres .

- Reaction Optimization: Parameters such as solvent polarity (e.g., dichloromethane vs. THF), catalyst selection (e.g., Pd for cross-coupling), and pH are systematically varied. For example, higher yields (>80%) are reported with Pd(PPh₃)₄ in Suzuki-Miyaura couplings .

Table 1: Example Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination | NIS, H₂SO₄, 0°C | 75 | |

| Ullmann Coupling | CuI, K₂CO₃, DMF, 110°C | 68 | |

| Nucleophilic Substitution | CF₃O⁻, NaH, THF, reflux | 82 |

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use vapor-resistant respirators if handling powdered forms .

- Ventilation: Perform reactions in fume hoods with local exhaust systems to mitigate inhalation risks .

- Waste Disposal: Collect halogenated waste separately and neutralize iodinated byproducts with Na₂S₂O₃ before disposal .

- Emergency Measures: In case of skin contact, rinse with water for 15 minutes and apply EDTA solution to chelate heavy metals .

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: ¹⁹F NMR identifies trifluoromethoxy groups (δ ~ -55 to -60 ppm). ¹H NMR confirms aromatic substitution patterns .

- Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., C₇H₄ClF₃IO requires m/z 339.893) .

- Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical). Retention times are compared against standards .

- Elemental Analysis: Carbon, hydrogen, and halogen percentages are validated against theoretical values .

Advanced Research Questions

Q. What strategies are employed to analyze the influence of substituents on the compound's reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing trifluoromethoxy group deactivates the benzene ring, slowing oxidative addition in Pd-catalyzed reactions. Hammett σₚ constants (σₚ ≈ 0.45 for CF₃O) correlate with reaction rates .

- Steric Effects: Ortho-iodine substituents hinder catalyst access, reducing coupling efficiency. Computational modeling (DFT) predicts steric maps to optimize ligand design .

- Competitive Experiments: Parallel reactions with substituent analogs (e.g., replacing I with Br) quantify substituent effects on yield and selectivity .

Q. How can computational modeling be applied to predict the compound's interactions with biological targets?

Methodological Answer:

- Docking Studies: Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cytochrome P450. The trifluoromethoxy group’s hydrophobicity enhances binding to hydrophobic pockets .

- MD Simulations: Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models: Quantitative structure-activity relationships link substituent electronegativity (e.g., iodine’s polarizability) to antibacterial activity .

Q. What methodologies are used to resolve discrepancies in reported reaction yields or product distributions?

Methodological Answer:

- Reproducibility Checks: Validate literature protocols with controlled variables (e.g., solvent batch, catalyst purity). For example, Pd catalyst lot variations can alter yields by ±10% .

- In Situ Monitoring: ReactIR tracks intermediate formation (e.g., aryl-Pd complexes) to identify rate-limiting steps .

- DoE (Design of Experiments): Statistical optimization (e.g., Taguchi methods) identifies critical factors (temperature > solvent > catalyst loading) causing yield inconsistencies .

Table 2: Common Contradictions and Resolutions

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Variable Iodination Yields | Pre-dry substrates with molecular sieves | |

| Side Product Formation | Add radical scavengers (e.g., BHT) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.